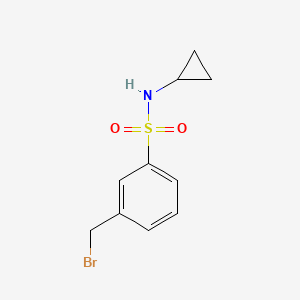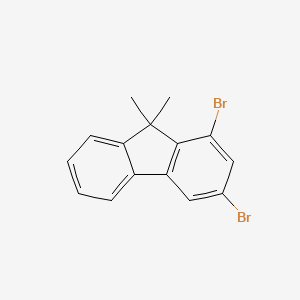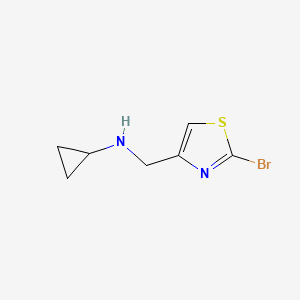
1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde is a complex organic compound with the molecular formula C14H10N2O4S. This compound is characterized by the presence of a nitro group, a phenylsulfonyl group, and an indole ring system, making it a valuable intermediate in various chemical syntheses and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 1-(phenylsulfonyl)-1H-indole, followed by formylation at the 5-position of the indole ring. The nitration process often employs nitrating agents such as nitric acid or a mixture of sulfuric and nitric acids under controlled temperatures to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and formylation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Aminophenylsulfonyl indole derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the aldehyde group.
Substituted indole derivatives: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenylsulfonyl group may enhance the compound’s stability and facilitate its binding to specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitro-1-(phenylsulfonyl)-1H-indole: Lacks the aldehyde group but shares similar chemical properties.
4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Contains a pyridine ring instead of an indole ring.
Alpha-fluoro-alpha-nitro(phenylsulfonyl)methane: Contains a fluorine atom and exhibits different reactivity due to the presence of the fluorine substituent.
Uniqueness
4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde is unique due to the presence of both the nitro and aldehyde groups, which provide versatile reactivity for various chemical transformations. Its structure allows for targeted modifications, making it a valuable intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
827607-94-3 |
|---|---|
Formule moléculaire |
C15H10N2O5S |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-4-nitroindole-5-carbaldehyde |
InChI |
InChI=1S/C15H10N2O5S/c18-10-11-6-7-14-13(15(11)17(19)20)8-9-16(14)23(21,22)12-4-2-1-3-5-12/h1-10H |
Clé InChI |
YIAOBVBZZZBTSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13973324.png)


